3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a carboxylic acid group, and a dimethoxyphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of 3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-carboxythiophene: Lacks the dimethoxyphenyl group, resulting in different chemical properties.
5-(3,4-Dimethoxyphenyl)thiophene-2-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both the amino group and the dimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to similar compounds .
Properties
CAS No. |
649757-54-0 |
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Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4S/c1-17-9-4-3-7(5-10(9)18-2)11-6-8(14)12(19-11)13(15)16/h3-6H,14H2,1-2H3,(H,15,16) |
InChI Key |
DRQYEJNBRKOGNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(S2)C(=O)O)N)OC |
Origin of Product |
United States |
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